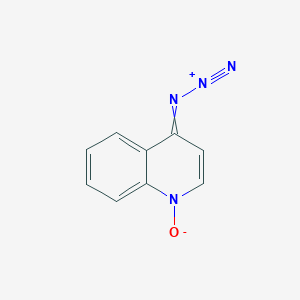

4-Azidoquinoline 1-oxide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4-Azidoquinoline 1-oxide, also known as this compound, is a useful research compound. Its molecular formula is C9H6N4O and its molecular weight is 186.17 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Analyse Chemischer Reaktionen

Photolytic Decomposition

Photolysis is the primary reaction pathway for 4-azidoquinoline 1-oxide. Upon exposure to ultraviolet (UV) light, the compound undergoes cleavage of the azide group to generate a reactive triplet nitrene intermediate. This process has been extensively characterized in matrix isolation studies .

Key Observations:

-

Triplet Nitrene Formation :

UV irradiation (λ = 254–365 nm) in inert matrices (e.g., argon or nitrogen) produces a triplet nitrene species, which is stabilized by the aromatic quinoline system. Electron paramagnetic resonance (EPR) spectroscopy confirms the spin state and electronic structure of the nitrene . -

Reaction Pathways :

The triplet nitrene can undergo further transformations depending on the environment:-

Hydrogen Abstraction : In the presence of hydrogen donors (e.g., hydrocarbons), the nitrene abstracts hydrogen atoms to form secondary amines.

-

Dimerization : Under matrix isolation conditions, nitrene radicals may dimerize to form azo compounds.

-

| Photolysis Conditions | Products | Experimental Evidence |

|---|---|---|

| UV light (λ = 254 nm), Ar matrix | Triplet nitrene | EPR spectroscopy |

| UV light, presence of H-donors | Secondary amines | FT-IR analysis |

Thermal Reactivity

While photolysis dominates its reactivity, thermal decomposition of this compound occurs at elevated temperatures (>100°C). This process is less selective compared to photolysis and typically yields complex mixtures, including:

-

Nitrogen Gas (N₂) : Released as a byproduct.

-

Ring-Expanded Products : Thermal strain may lead to cyclization or rearrangement, though specific intermediates remain less characterized .

Example Reaction:

4 Azidoquinoline 1 oxide+AlkyneΔ or Cu catalystTriazole quinoline 1 oxide

Key Considerations:

-

Regioselectivity : The N-oxide directs the cycloaddition to favor specific triazole regioisomers.

-

Catalytic Influence : Copper(I) catalysts accelerate the reaction via a stepwise mechanism, as opposed to the uncatalyzed concerted pathway .

Comparative Reactivity with Analogues

This compound exhibits distinct behavior compared to non-oxidized azidoquinolines and other azidopyridine derivatives:

The N-oxide group in this compound enhances nitrene stability but reduces azide electrophilicity, making cycloadditions less favorable compared to non-oxidized analogues .

Eigenschaften

IUPAC Name |

4-diazonioimino-1-oxidoquinoline |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6N4O/c10-12-11-8-5-6-13(14)9-4-2-1-3-7(8)9/h1-6H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DPCGURHMQSWGGL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=N[N+]#N)C=CN2[O-] |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6N4O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30181199 |

Source

|

| Record name | 4-Azidoquinoline 1-oxide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30181199 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

186.17 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2669-36-5 |

Source

|

| Record name | 4-Azidoquinoline 1-oxide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002669365 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-Azidoquinoline 1-oxide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30181199 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.